molecular formula C16H15N9 B2847368 N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202513-79-7

N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2847368
CAS RN: 2202513-79-7
M. Wt: 333.359
InChI Key: JARQFTJLQGCKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H15N9 and its molecular weight is 333.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This chemical compound, while complex in structure, has been the subject of various studies focusing on the synthesis of heterocyclic systems and their potential biological activities. Its application in scientific research is primarily seen in the development of new compounds with potential antitumor, antimicrobial, and various other biological activities.

  • Heterocyclic System Synthesis : The compound has been involved in reactions leading to the synthesis of various heterocyclic systems. For example, enaminones, which can be derived from compounds structurally related to N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, have been used as building blocks for the synthesis of substituted pyrazoles exhibiting antitumor and antimicrobial activities (S. Riyadh, 2011).

  • Antimicrobial and Antitumor Potential : Certain derivatives synthesized from related chemical frameworks have shown inhibition effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to those of standard treatments like 5-fluorouracil. This points towards a potential application in cancer research and therapy (S. Riyadh, 2011).

  • Chemical Reactions and Derivatives : The compound's structural motif allows for a variety of chemical reactions, leading to the synthesis of diverse heterocyclic compounds. These reactions often involve interactions with active methylene compounds, aliphatic amines, hydrazine hydrate, and hydroxylamine hydrochloride, producing a range of biologically active derivatives (T. Farghaly, 2008).

  • Synthesis of Novel Derivatives : Innovative synthetic methods have been developed using related compounds as intermediates to create new heterocyclic systems. These methods exploit the reactivity of certain functional groups present in the compound, leading to the development of novel molecules with potential pharmacological applications (D. Gazizov et al., 2020).

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9/c1-23(16-12-4-5-17-6-13(12)18-9-19-16)11-7-24(8-11)15-3-2-14-21-20-10-25(14)22-15/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARQFTJLQGCKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.